[(4-Iodo-3,5-dimethylthiophen-2-yl)ethynyl](trimethyl)silane
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Overview
Description
(4-Iodo-3,5-dimethylthiophen-2-yl)ethynylsilane is a chemical compound that features a thiophene ring substituted with iodine and methyl groups, along with an ethynyl group attached to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-3,5-dimethylthiophen-2-yl)ethynylsilane typically involves the iodination of a thiophene derivative followed by the introduction of the ethynyl group and subsequent silylation. One common method includes:
Iodination: The thiophene ring is iodinated using iodine and a suitable oxidizing agent.
Ethynylation: The iodinated thiophene undergoes a Sonogashira coupling reaction with an ethynyl precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-3,5-dimethylthiophen-2-yl)ethynylsilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira and Suzuki-Miyaura couplings.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Sonogashira Coupling: Palladium catalysts and copper co-catalysts are commonly employed.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Major Products
Substitution Products: Depending on the nucleophile, products like azido or cyano derivatives can be formed.
Coupling Products: Various aryl or alkyl substituted thiophenes can be synthesized.
Oxidation Products: Oxidized thiophene derivatives with functional groups like sulfoxides or sulfones.
Scientific Research Applications
(4-Iodo-3,5-dimethylthiophen-2-yl)ethynylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Biology and Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4-Iodo-3,5-dimethylthiophen-2-yl)ethynylsilane depends on its application. In coupling reactions, the ethynyl group acts as a nucleophile, participating in the formation of new carbon-carbon bonds. The trimethylsilane group can stabilize reactive intermediates and facilitate the reaction process. The thiophene ring can interact with various molecular targets, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
(4-Iodo-3,5-dimethylthiophen-2-yl)ethynylsilane can be compared with other thiophene derivatives and silylated compounds:
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3,4-ethylenedioxythiophene (EDOT) share similar structural features but differ in their substituents and reactivity.
Silylated Compounds: Trimethylsilylacetylene and trimethylsilylphenylacetylene are similar in having the trimethylsilane group but differ in their core structures.
Properties
CAS No. |
168688-89-9 |
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Molecular Formula |
C11H15ISSi |
Molecular Weight |
334.29 g/mol |
IUPAC Name |
2-(4-iodo-3,5-dimethylthiophen-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H15ISSi/c1-8-10(6-7-14(3,4)5)13-9(2)11(8)12/h1-5H3 |
InChI Key |
YXDBIWJBMKUAGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1I)C)C#C[Si](C)(C)C |
Origin of Product |
United States |
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